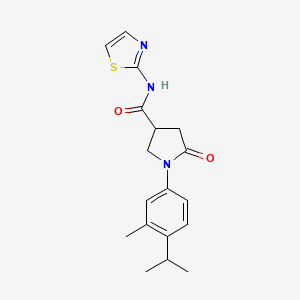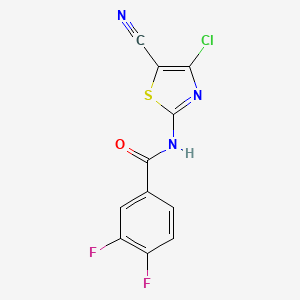
2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide
Descripción general
Descripción
2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide is a chemical compound with the molecular formula C11H15NO. It is a solid substance . The compound is closely related to 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H15NO/c1-7-4-5-9(12)10-8(7)6-11(2,3)13-10/h4-5H,6,12H2,1-3H3 . This indicates that the compound has a benzofuran core with a carboxamide group at the 7-position and three methyl groups at the 2,2,4-positions . Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 177.25 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
PARP-1 Inhibition
2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide has been identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are relevant in the context of DNA repair and cancer therapy. A study conducted by Sunkyung Lee et al. (2012) explored various 2-substituents, including (tertiary amino)methyl moieties substituted with aryl rings and aryl groups containing tertiary amines, to optimize the potency and elucidate the structure-activity relationships of these compounds for PARP-1 inhibition (Lee et al., 2012).
Diversity-Oriented Synthesis
The molecule has also been utilized in diversity-oriented synthesis approaches. For instance, W. Han et al. (2014) developed a two-step synthesis process involving the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction to produce highly functionalized benzofuran-2-carboxamides. This method demonstrates the molecule's utility in generating a diverse collection of compounds for potential pharmaceutical applications (Han et al., 2014).
Unexpected Chemical Transformations
Ricaurte Rodríguez et al. (2022) reported an unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a precursor, demonstrating the unpredictable pathways and novel compounds that can arise from reactions involving benzofuran derivatives. This highlights the chemical versatility and potential for discovery in reactions involving 2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide (Rodríguez et al., 2022).
Microwave-Assisted Synthesis
Yong-Sheng Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides via a microwave-assisted one-pot parallel approach, showcasing the molecule's role in the development of compounds with potential biological and medicinal significance. The study also emphasizes the advantages of microwave-assisted synthesis, such as reduced reaction times and enhanced efficiency (Xie et al., 2014).
Safety and Hazards
The compound is associated with some hazards. The GHS pictograms indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mecanismo De Acción
Target of Action
Compounds containing benzofuran rings have been studied for their various biological activities .
Mode of Action
Benzofuran derivatives have shown potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives are known to be involved in various biological and pharmacological activities .
Pharmacokinetics
A related compound with a phenoxyl methylene substituted on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity and significantly improved metabolic stability in human liver microsomes .
Result of Action
Benzofuran derivatives have shown various biological activities .
Action Environment
The construction of benzofuran derivatives via a metal-free catalyzed intramolecular friedel–crafts reaction has been developed .
Propiedades
IUPAC Name |
2,2,4-trimethyl-3H-1-benzofuran-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-4-5-8(11(13)14)10-9(7)6-12(2,3)15-10/h4-5H,6H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZVJSJKGVQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)C(=O)N)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B3160755.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate](/img/structure/B3160756.png)
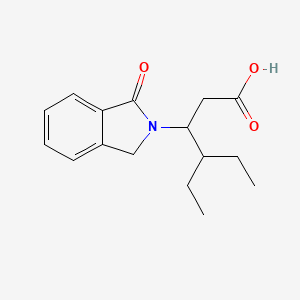
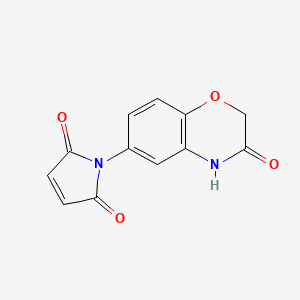
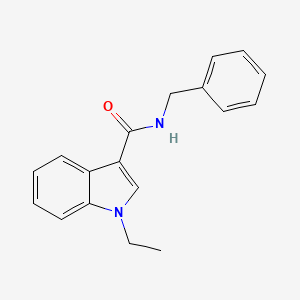
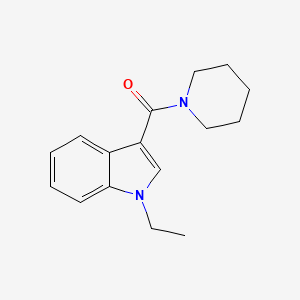
![Methyl 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3160802.png)
![methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3160805.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3160806.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B3160816.png)

![2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylic acid](/img/structure/B3160845.png)
